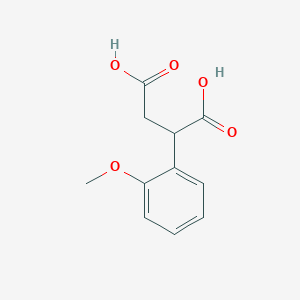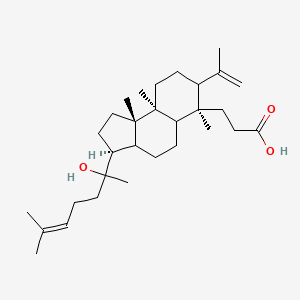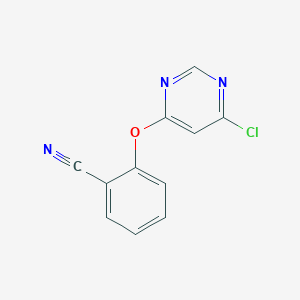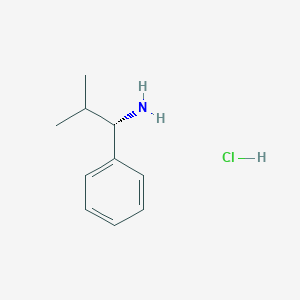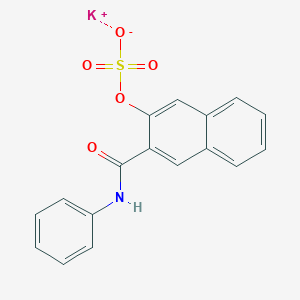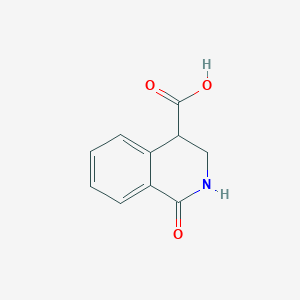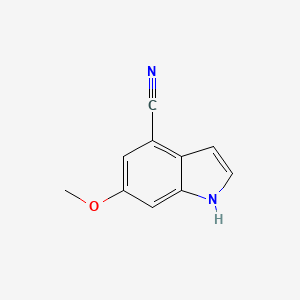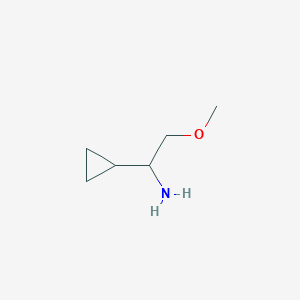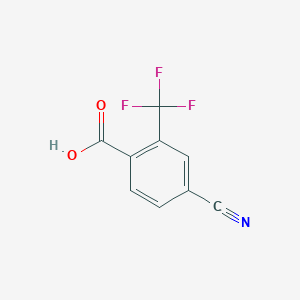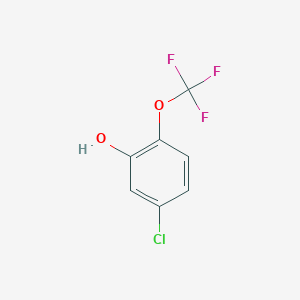
5-Chloro-2-(trifluoromethoxy)phenol
Descripción general
Descripción
5-Chloro-2-(trifluoromethoxy)phenol is a chemical compound with the CAS Number: 1092461-24-9 . It has a molecular weight of 212.56 . The compound is stored at ambient temperature and is in liquid form . The IUPAC name for this compound is 5-chloro-2-(trifluoromethoxy)phenol .
Molecular Structure Analysis
The InChI code for 5-Chloro-2-(trifluoromethoxy)phenol is 1S/C7H4ClF3O2/c8-4-1-2-6 (5 (12)3-4)13-7 (9,10)11/h1-3,12H . This code provides a specific description of the molecule’s structure, including the number and arrangement of its atoms.Physical And Chemical Properties Analysis
5-Chloro-2-(trifluoromethoxy)phenol is a liquid at room temperature . It has a molecular weight of 212.56 . The compound is stored at ambient temperature .Aplicaciones Científicas De Investigación
Electrochemical Reduction : Triclosan has been studied for its electrochemical reduction properties in dimethylformamide. The research focused on its direct reduction and proposed a mechanism based on the classic reduction of aryl halides, supported by theoretical calculations (Knust et al., 2010).
Formation of Chlorinated Organics : In the presence of free chlorine, triclosan can react to form chloroform and other chlorinated organics. This reaction is significant under conditions simulating drinking water treatment (Rule et al., 2005).
Molecular Basis of Activity : Triclosan's mechanism of action has been investigated, revealing its role in inhibiting the enzyme enoyl-acyl carrier protein reductase (ENR), crucial in lipid biosynthesis in bacteria (Levy et al., 1999).
Photocatalytic Transformation : Studies have explored the photocatalytic degradation of triclosan, focusing on reaction products, kinetics, and potential by-products of degradation processes (Schröder et al., 2020).
Electrochemical Oxidation and Toxicity Evaluation : Research has examined the electrochemical oxidation of triclosan using various electrodes, investigating the reaction mechanism and assessing the toxicity of the process (Mei et al., 2021).
Environmental Photochemistry : The environmental photochemistry of triclosan, including its indirect photoreactions, has been reevaluated, shedding light on its transformation pathways in surface waters (Bianco et al., 2015).
Thermal Stability and Molecular Dynamics : Triclosan's thermal stability and molecular dynamics in solid state have been studied using nuclear quadrupole resonance spectroscopy and DFT calculations (Latosinska et al., 2008).
Toxicity and Environmental Impact : Studies have assessed triclosan's toxicity to aquatic organisms and its environmental impact, including its occurrence, degradation, and transformation into more toxic compounds (Bedoux et al., 2012).
Propiedades
IUPAC Name |
5-chloro-2-(trifluoromethoxy)phenol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H4ClF3O2/c8-4-1-2-6(5(12)3-4)13-7(9,10)11/h1-3,12H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GJVJHMOKPZBOMS-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1Cl)O)OC(F)(F)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H4ClF3O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
212.55 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
5-Chloro-2-(trifluoromethoxy)phenol | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



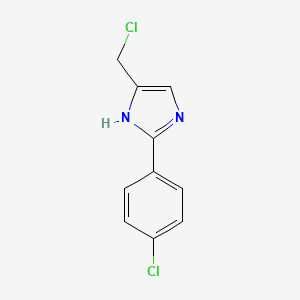
![4-[6-(4-Methyl-piperazin-1-YL)-5-trifluoromethyl-pyridin-3-YL]-benzoic acid](/img/structure/B1425445.png)
![Methyl 6-bromoimidazo[1,2-a]pyridine-8-carboxylate](/img/structure/B1425446.png)
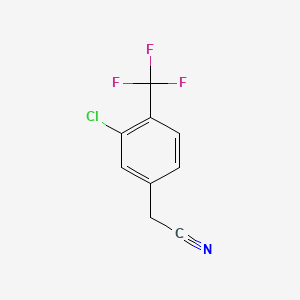
![2-Cyclopropyl-octahydropyrrolo[3,4-c]pyrrole](/img/structure/B1425448.png)
